molecular formula C10H14O4 B6154147 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1888953-88-5

1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B6154147
CAS No.: 1888953-88-5
M. Wt: 198.2
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Description

1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an oxan-4-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxan-4-yl derivatives with cyclobutane-1,3-dione in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The oxan-4-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(oxan-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid: Contains a pyrazole ring instead of a cyclobutane ring.

Uniqueness

1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

1888953-88-5

Molecular Formula

C10H14O4

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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